molecular formula C9H7NO B1603922 Indolizine-1-carbaldehyde CAS No. 56671-64-8

Indolizine-1-carbaldehyde

Cat. No.: B1603922
CAS No.: 56671-64-8
M. Wt: 145.16 g/mol
InChI Key: YOORKGMSHWFZSX-UHFFFAOYSA-N
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Description

Indolizine-1-carbaldehyde is a heterocyclic aromatic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles that exhibit significant biological and optical properties.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound typically yields indolizine-1-methanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Indolizine-1-carboxylic acid.

    Reduction: Indolizine-1-methanol.

    Substitution: Various substituted indolizine derivatives depending on the nucleophile used.

Mechanism of Action

Target of Action

Indolizine-1-carbaldehyde, a derivative of the indolizine class of compounds, is a nitrogen-containing heterocycle Indolizine serves as a precursor for widespread indolizidine alkaloids , which are known to interact with various biological targets.

Mode of Action

Indolizine derivatives have been reported to exhibit a variety of potential biological activities . The interaction of these compounds with their targets often leads to changes at the molecular and cellular levels, which can result in various biological effects.

Biochemical Pathways

Indolizine derivatives are known to be involved in various biological activities . These activities suggest that indolizine derivatives may affect multiple biochemical pathways, leading to downstream effects that contribute to their overall biological activity.

Result of Action

Indolizine derivatives are known to exhibit a variety of potential biological activities . These activities suggest that the action of indolizine derivatives can result in various molecular and cellular effects.

Comparison with Similar Compounds

    Indole: Another nitrogen-containing heterocycle with significant biological activity.

    Quinoline: A fused pyridine compound with applications in medicinal chemistry.

    Isoquinoline: Similar to quinoline, with a different nitrogen position in the ring structure.

Uniqueness of Indolizine-1-carbaldehyde:

This compound continues to be a compound of interest due to its versatile applications and unique chemical properties. Its ongoing research and development hold promise for future advancements in various scientific fields.

Properties

IUPAC Name

indolizine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-7-8-4-6-10-5-2-1-3-9(8)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOORKGMSHWFZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618586
Record name Indolizine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56671-64-8
Record name Indolizine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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